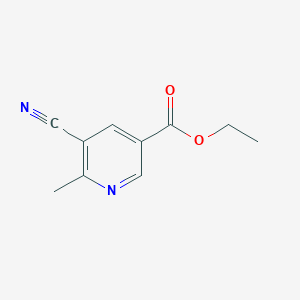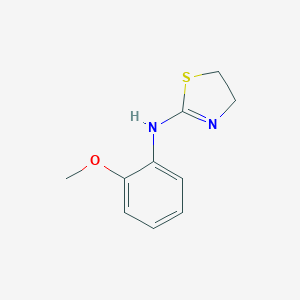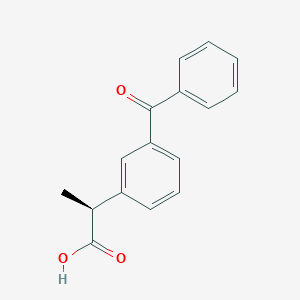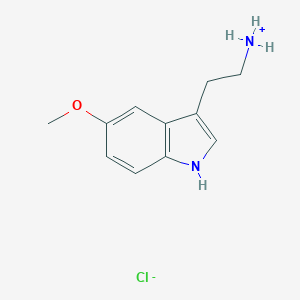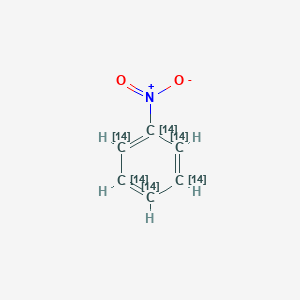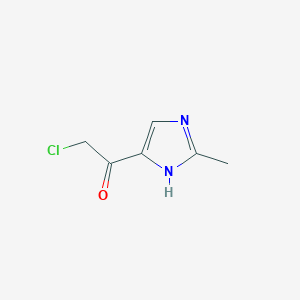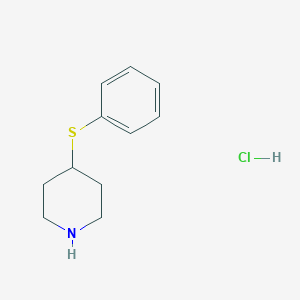
1,3-Dichloro-2,4-difluoro-5-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related fluorinated benzene derivatives often involves strategic halogenation and fluorination reactions. For instance, tris(trifluoromethyl)benzenes and their derivatives can be synthesized through reactions involving bromo- or chlorobenzene with trimethylstannyl sodium, followed by conversion to chloromercurio benzenes, highlighting a general approach to polysubstituted benzene derivatives with significant fluorine content (Rot et al., 2000).
Molecular Structure Analysis
Molecular structure investigations, such as those performed on 1,3,5-tris(trifluoromethyl)benzene, reveal that the presence of CF3 groups induces deviations from regular hexagonal structures due to σ-electronegative effects, leading to significant geometric parameter deviations. This is evidenced by gas-phase electron diffraction and quantum chemical calculations (Kolesnikova et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving fluorinated benzene derivatives demonstrate a range of reactivities and potential for further functionalization. For example, the reaction between phloroglucinol and chlorosulfonic acid produces efficient catalysts for synthesizing bis(pyrazol-5-ols), showcasing the versatile chemistry of benzene derivatives with multiple halogen and fluorine substitutions (Karimi-Jaberi et al., 2012).
Physical Properties Analysis
The physical properties, such as glass transition temperatures and electron mobilities, of perfluorinated benzenes and their derivatives, can be notably high, indicating their potential utility in electronic applications. Such materials often exhibit high stability and favorable electronic transport characteristics, as seen in perfluoro-1,3,5-tris(p-oligophenyl)benzenes (Komatsu et al., 2002).
Chemical Properties Analysis
The chemical properties of fluorinated benzene derivatives often involve their reactivity towards nucleophilic substitution, electrophilic addition, and their role as intermediates in organic synthesis. The introduction of fluorine atoms significantly affects the electronic properties of these compounds, influencing their reactivity and the types of reactions they can undergo, as demonstrated in various synthetic methodologies and transformations (Hu et al., 2008).
Wirkmechanismus
Target of Action
It’s known that similar compounds are often used in organic synthesis and may interact with various enzymes or receptors depending on the specific context .
Mode of Action
It’s known that similar compounds can participate in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Biochemical Pathways
Similar compounds have been reported to act as selective and potent aryl hydrocarbon receptor agonists .
Pharmacokinetics
Similar compounds are often designed to have good bioavailability and stability .
Result of Action
Similar compounds have been reported to have various effects depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,3-Dichloro-2,4-difluoro-5-(trifluoromethyl)benzene. Factors such as temperature, pH, and the presence of other compounds can affect its stability and reactivity .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 1,3-Dichloro-2,4-difluoro-5-(trifluoromethyl)benzene can be achieved through a multi-step synthesis pathway involving the introduction of various functional groups to a benzene ring.", "Starting Materials": [ "Benzene", "Chlorine gas", "Hydrogen fluoride", "Trifluoromethyl iodide", "Sodium iodide", "Sodium nitrite", "Sodium hydroxide", "Sulfuric acid", "Acetic anhydride" ], "Reaction": [ "Step 1: Nitration of benzene using a mixture of nitric acid and sulfuric acid to produce 1-nitrobenzene.", "Step 2: Reduction of 1-nitrobenzene using iron and hydrochloric acid to produce aniline.", "Step 3: Diazotization of aniline using sodium nitrite and hydrochloric acid to produce diazonium salt.", "Step 4: Reaction of the diazonium salt with hydrofluoric acid to produce 2-fluoro-1-phenyl-1,3-dihydroxyazanium fluoride.", "Step 5: Fluorination of the above compound using hydrogen fluoride and sulfuric acid to produce 2-fluoro-1-phenyl-1,3-dihydroxyazanium hydrogen sulfate.", "Step 6: Chlorination of the above compound using chlorine gas to produce 2-chloro-1-phenyl-1,3-dihydroxyazanium hydrogen sulfate.", "Step 7: Reaction of the above compound with sodium iodide and acetic anhydride to produce 2-acetoxy-1-phenyl-1,3-dihydroxyazanium iodide.", "Step 8: Reaction of the above compound with trifluoromethyl iodide and sodium hydroxide to produce 1,3-Dichloro-2,4-difluoro-5-(trifluoromethyl)benzene." ] } | |
CAS-Nummer |
110499-76-8 |
Produktname |
1,3-Dichloro-2,4-difluoro-5-(trifluoromethyl)benzene |
Molekularformel |
C7HCl2F5 |
Molekulargewicht |
250.98 g/mol |
IUPAC-Name |
1,3-dichloro-2,4-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7HCl2F5/c8-3-1-2(7(12,13)14)5(10)4(9)6(3)11/h1H |
InChI-Schlüssel |
VHDYIDCNUYHOSL-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1Cl)F)Cl)F)C(F)(F)F |
Kanonische SMILES |
C1=C(C(=C(C(=C1Cl)F)Cl)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







